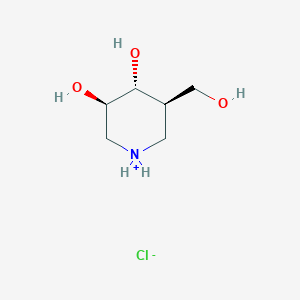

(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride

Descripción general

Descripción

(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable piperidine derivative.

Functional Group Introduction: Hydroxymethyl and diol groups are introduced through a series of chemical reactions, such as hydroxylation and reduction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.

Quality Control: Ensuring high purity and consistency through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions: (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, potentially forming different derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Acid or base catalysts for facilitating substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can produce various ethers or esters.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Isofagomine hydrochloride is known for its role as a glucosylceramidase inhibitor , which is significant in the treatment of Gaucher disease. This disease is caused by the deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebrosides in various organs. Isofagomine acts as a pharmacological chaperone that stabilizes the mutant enzyme, enhancing its activity and facilitating substrate processing.

Case Study :

A study published in Nature Medicine demonstrated that isofagomine could improve enzyme activity in patients with specific mutations of glucocerebrosidase, showing promise for therapeutic applications in enzyme replacement therapies .

Neuroprotective Effects

Research indicates that isofagomine exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate cellular pathways involved in neuronal survival makes it a candidate for further investigation in conditions such as Alzheimer's disease.

Case Study :

A publication in Journal of Neurochemistry highlighted that isofagomine reduced amyloid-beta toxicity in neuronal cultures, suggesting potential applications in preventing neurodegeneration associated with Alzheimer’s disease .

Building Block for Synthesis

Isofagomine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its piperidine structure allows for modifications that can lead to new pharmacological agents.

Structure-Activity Relationship Studies

The compound has been extensively studied to understand how modifications to its structure affect biological activity. These studies are crucial for drug design and optimization.

Mecanismo De Acción

The mechanism by which (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparación Con Compuestos Similares

Piperidine Derivatives: Other piperidine derivatives with different functional groups.

Hydroxymethyl Compounds: Compounds containing hydroxymethyl groups but different core structures.

Uniqueness: (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride, also known as Isofagomine, is a piperidine derivative that has garnered attention for its biological activities, particularly in relation to enzyme modulation and potential therapeutic applications. This compound is characterized by its ability to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₁₄ClNO₃

- Molecular Weight : 183.63 g/mol

- Density : 1.279 ± 0.06 g/cm³ (predicted)

- Solubility : Soluble in water and ethanol

- pKa : 14.19 ± 0.60 (predicted)

Isofagomine functions primarily as a pharmacological chaperone for the enzyme Acid β-glucosidase (GCase), which is crucial for the metabolism of glucocerebrosides. By enhancing GCase activity, Isofagomine has shown promise in treating Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.

Key Findings:

- Increased GCase Activity : Studies have demonstrated that administration of Isofagomine leads to significant increases in GCase activity in various tissues including the brain, liver, and spleen .

- Neuroprotective Effects : In animal models, specifically Thy1-aSyn mice, treatment with Isofagomine resulted in improved motor and non-motor functions and reduced neuroinflammation associated with α-synuclein pathology .

Enzyme Modulation

The compound acts as a reversible inhibitor of GCase, leading to enhanced substrate processing within lysosomes. This modulation is critical in conditions where GCase activity is compromised.

Case Studies

-

Gaucher Disease Treatment :

- In a controlled study involving Thy1-aSyn mice treated with Isofagomine (100 mg/kg), significant improvements were observed in both motor functions and reductions in small α-synuclein aggregates .

- The treatment also abolished microglial inflammatory responses in the substantia nigra, indicating potential benefits for neurodegenerative diseases .

- Glycation Inhibition :

Comparative Biological Activity Table

Propiedades

IUPAC Name |

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H/t4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPFHYCYDUDOIS-RWOHWRPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.